3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea
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Overview
Description
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C19H27N3O6 and its molecular weight is 393.44. The purity is usually 95%.
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Scientific Research Applications
Novel Urea and Bis-Urea Derivatives for Biological Evaluation
A study by Perković et al. (2016) focused on novel compounds with urea and bis-urea functionalities, showing that these derivatives possess significant antiproliferative effects against cancer cell lines, particularly breast carcinoma MCF-7 cells. The compounds demonstrated moderate to strong activity, indicating their potential as lead compounds in the development of new therapeutic agents for breast cancer. Additionally, these derivatives exhibited high antioxidant activity and antimicrobial activity, suggesting their broad utility in medicinal chemistry (Perković et al., 2016).
Synthesis and Characterization of New Polyureas
Research by Mallakpour et al. (2002) described the synthesis and characterization of novel polyureas derived from 4-(4′-Methoxyphenyl)urazole. These materials exhibited inherent viscosity in a specific range and were characterized by various analytical techniques, including IR, 1H-NMR, and TGA. The study highlights the potential of polyureas in materials science, particularly for applications requiring specific physical properties and stability (Mallakpour et al., 2002).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
A different angle of research involving urea derivatives is presented by Piccoli et al. (2012), exploring the role of Orexin-1 receptor mechanisms in compulsive food consumption. The study evaluated the effects of various urea derivatives as selective antagonists, revealing significant insights into the mechanisms of binge eating and suggesting potential therapeutic approaches for eating disorders (Piccoli et al., 2012).
Luminescent Zn-MOFs for Detection of Chemicals
Another study focused on the development of Zinc Metal-Organic Frameworks (Zn-MOFs) that exhibit high luminescence sensing performance towards various analytes. These frameworks could detect uric acid and p-aminophenol in simulated urine, demonstrating the application of urea-derived materials in sensing and detection technologies (Xian et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins involved in bacterial cell division, such as ftsz .
Mode of Action
Similar compounds have been shown to interfere with the bacterial cell division cycle by inhibiting the protein ftsz .
Biochemical Pathways
It is suggested that similar compounds may affect the wnt/β-catenin pathway .
Result of Action
Similar compounds have been shown to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-25-7-5-21(6-8-26-2)19(24)20-14-11-18(23)22(13-14)15-3-4-16-17(12-15)28-10-9-27-16/h3-4,12,14H,5-11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJTYQWIFROFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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